Ethanol;octyl acetate

Description

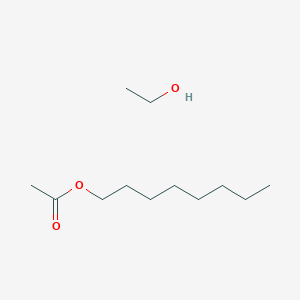

Ethanol (C₂H₅OH) is a primary alcohol widely utilized as a solvent, fuel additive, and antiseptic. It is highly polar, miscible with water, and volatile (boiling point: 78.3°C). Ethanol is a key product of fermentation and is integral to industries ranging from biofuels to beverages .

Octyl acetate (C₁₀H₂₀O₂) is an ester derived from octanol and acetic acid. It exhibits a fruity odor, making it valuable in flavoring agents and fragrances. With a higher boiling point (≈210°C) and low water solubility, it is effective in non-polar solvent applications, such as extraction processes .

Properties

Molecular Formula |

C12H26O3 |

|---|---|

Molecular Weight |

218.33 g/mol |

IUPAC Name |

ethanol;octyl acetate |

InChI |

InChI=1S/C10H20O2.C2H6O/c1-3-4-5-6-7-8-9-12-10(2)11;1-2-3/h3-9H2,1-2H3;3H,2H2,1H3 |

InChI Key |

FNRDOGXOXPYAIS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)C.CCO |

Origin of Product |

United States |

Preparation Methods

Fermentation

Ethanol is predominantly synthesized through the fermentation of carbohydrates by yeast or bacteria. The process involves the enzymatic conversion of glucose into ethanol and carbon dioxide:

While this method is sustainable, its discussion falls outside the scope of the provided sources, which focus on catalytic and synthetic routes.

Ethylene Hydration

Industrial ethanol production often employs the acid-catalyzed hydration of ethylene:

This exothermic reaction operates at 300°C and 70 atm, achieving ~95% conversion.

Preparation Methods of Octyl Acetate

Fischer Esterification

The acid-catalyzed reaction of octanol with acetic acid is the most straightforward method:

Key considerations include:

Purification

Post-reaction, the crude product is neutralized with NaHCO₃, followed by distillation. Fractional distillation using spinning-band columns achieves >99% purity, as demonstrated in pentane extraction protocols.

Acyl Chloride/Alcohol Reaction

Higher yields (85–90%) are attainable via acetyl chloride and octanol:

Butadiene Dimerization and Acetoxylation

A patented industrial route involves butadiene dimerization with acetic acid under non-oxidative conditions:

Key steps:

Byproduct Management

The process yields 1,7-octadiene-3-ol acetate (15–20%), which hydrogenates to octanol-3. Distillation separates n-octanol (b.p. 195°C) from octanol-3 (b.p. 178°C).

Comparative Analysis of Octyl Acetate Synthesis Routes

| Method | Catalyst | Temperature | Yield | Purity | Scale |

|---|---|---|---|---|---|

| Fischer Esterification | H₂SO₄ | 110–120°C | 65–75% | >99% | Lab/Industrial |

| Acetyl Chloride Route | Pyridine | 25–60°C | 85–90% | >99.5% | Lab |

| Butadiene Dimerization | Pd/Cu | 150–200°C | 70–80% | 95–98% | Industrial |

Key Insights :

-

The acetyl chloride method offers superior yields but requires stringent safety measures.

-

Butadiene dimerization is feedstock-efficient but generates complex byproducts.

Research Advancements and Optimizations

Catalyst Recycling

The butadiene process recycles Pd catalysts via pentane extraction, reducing costs by 30%. Similarly, sulfuric acid in Fischer esterification is neutralized to Na₂SO₄, a marketable byproduct.

Solvent-Free Esterification

Recent studies demonstrate 5–10% yield improvements using microwave-assisted, solvent-free systems at 130°C.

Etherification Byproducts

Ethanol oligomerization forms 12–15% ethers (e.g., dibutyl ether), which compete with ester formation. Optimizing WHSV (weight hourly space velocity) to 0.54 h⁻¹ minimizes ether content to <5%.

Challenges and Practical Considerations

Oxidation Sensitivity

Butadiene dimerization requires oxygen-free environments to prevent peroxide formation, which degrades catalysts.

Chemical Reactions Analysis

Hydrolysis Reactions

Octyl acetate undergoes hydrolysis under acidic or basic conditions to regenerate its precursors or form carboxylate salts.

Acid-Catalyzed Hydrolysis

Reverses esterification, producing acetic acid and 1-octanol. The mechanism involves protonation of the carbonyl, nucleophilic attack by water, and elimination of the alcohol .

Reaction equation :

Base-Promoted Hydrolysis (Saponification)

Produces sodium acetate and 1-octanol. Hydroxide ions attack the ester carbonyl, forming a carboxylate salt irreversibly .

Reaction equation :

| Condition | Product | Catalyst |

|---|---|---|

| Acidic (H₂SO₄) | Acetic acid + 1-octanol | H⁺ |

| Basic (NaOH) | Sodium acetate + 1-octanol | OH⁻ |

Reaction with Grignard Reagents

Grignard reagents (RMgX) react with octyl acetate in two stages:

-

Nucleophilic acyl substitution : Forms a ketone intermediate.

Example : Reaction with methylmagnesium bromide yields 2-methyl-2-decanol.

Mechanism :

-

attacks the ester carbonyl, replacing the alkoxide group.

-

A second equivalent of adds to the ketone intermediate.

Hydrogenation Pathways

Octyl acetate derivatives (e.g., unsaturated octadienyl acetates) undergo hydrogenation to produce linear and branched alcohols. For example, hydrogenation of 3,7-octadienyl acetate yields n-octanol and octanol-3 .

Reaction equation :

Catalysts : Palladium or platinum-based systems .

Stability in Hydrothermal Environments

Under semi-flow hot-compressed water treatment (250°C), octyl acetate partially hydrolyzes to acetic acid, with hydrolysis rates dependent on water-to-solvent ratios .

| Octyl Acetate Ratio | Acetic Acid Yield (g/L) |

|---|---|

| 50% | 1.34 |

| 90% | 5.03 |

Biological and Industrial Relevance

Scientific Research Applications

Flavoring and Fragrance Industry

Ethanol;octyl acetate is widely used in the flavoring and fragrance industry due to its pleasant fruity aroma. It serves as a key ingredient in artificial flavors, particularly in food products that aim to replicate natural fruit flavors. The compound is also employed in perfumery, where it contributes to the scent profile of various fragrances.

Case Study: Flavoring Agents

- Application: Used in beverages and confectionery.

- Impact: Enhances sensory appeal and consumer acceptance.

- Source: Found in citrus fruits like oranges and grapefruits, contributing to the flavor profile of juices and candies .

Solvent Applications

Octyl acetate functions as a solvent for various materials , including nitrocellulose, waxes, oils, and certain resins. Its solvent properties make it valuable in coatings and adhesives.

Data Table: Solvent Properties

| Property | Value |

|---|---|

| Boiling Point | 198 °C |

| Density | 0.87 g/cm³ |

| Solubility in Water | Insoluble |

| Flash Point | 73 °C |

Cosmetic Formulations

In cosmetic applications, this compound is utilized for its skin-conditioning properties and as a fragrance component. It is incorporated into various personal care products such as lotions, creams, and perfumes.

Regulatory Insights

- Safety Assessment: Evaluated by the Scientific Committee on Consumer Safety (SCCS), octyl acetate has been deemed safe for use in cosmetic products when used at appropriate concentrations .

- Usage Level: Commonly used at levels ranging from 0.1% to 5% depending on the formulation type.

Chemical Manufacturing

Octyl acetate serves as an intermediate in the synthesis of other chemical compounds , including plasticizers such as dioctyl phthalate. These plasticizers are crucial in enhancing the flexibility and durability of polyvinyl chloride (PVC) products.

Synthesis Pathway

- Starting Materials: Butadiene and acetic acid.

- Catalysts Used: Palladium or platinum group metals for enhanced reaction efficiency .

Environmental Considerations

While this compound is generally recognized as safe for consumer use, environmental assessments are essential to ensure that its production and application do not pose risks to ecological systems.

Safety Profile

Mechanism of Action

The mechanism of action of ethanol; octyl acetate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release 1-octanol and acetic acid, which can then participate in various biochemical pathways. The fruity odor of ethanol; octyl acetate is due to its ability to bind to olfactory receptors, triggering sensory responses .

Comparison with Similar Compounds

Research Contradictions and Limitations

- liquid-phase testing) .

- Extraction Efficiency: While octyl acetate excels in water-tolerant extractions, its lower polarity may reduce efficiency for hydrophilic compounds compared to ethanol .

Q & A

Q. What laboratory methods are commonly used for synthesizing octyl acetate?

Octyl acetate is synthesized via acid-catalyzed esterification (reacting acetic acid with octanol using sulfuric acid) or enzymatic transesterification (using esterases to catalyze octanol and vinyl acetate). For enzymatic synthesis, optimal conditions include a 1:1 molar ratio of substrates, 40–50°C reaction temperature, and enzyme concentrations of 10–40 µg/mL, yielding up to 77.3% efficiency. Gas chromatography (GC) with a SE-30 Chrom column (210°C oven, nitrogen carrier gas) is recommended for purity analysis .

Q. How is ethanol quantified in mixed solvent systems, and what factors influence its recovery?

Ethanol concentration in solvent mixtures (e.g., with amyl acetate or acetone) is quantified using GC with flame ionization detection (FID) . Variables affecting recovery include solvent polarity, temperature, and interactions with co-solvents. For example, ethanol’s miscibility with octyl acetate is limited (logP = 4.12), requiring phase separation techniques for purification .

Q. What analytical techniques are suitable for detecting octyl acetate in complex matrices like food or beverages?

Dynamic Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-qMSD is effective. A DVB/CAR/PDMS fiber efficiently traps volatiles, with column settings at 210°C and helium carrier gas. This method identifies octyl acetate in beer samples alongside 64 other volatiles, with detection limits as low as 1.9 ppb .

Advanced Research Questions

Q. How can enzymatic synthesis of octyl acetate be optimized to address yield limitations?

Yield improvements require parameter optimization :

- Molar ratio : Excess vinyl acetate (2 M) enhances conversion but may cause substrate inhibition at high octanol concentrations.

- Temperature : 40–45°C balances enzyme activity and stability.

- Catalyst engineering : Mutagenesis of Bacillus licheniformis esterase to reduce steric hindrance at the catalytic site improves substrate binding .

Q. What experimental strategies resolve contradictions in octyl acetate solubility data across studies?

Discrepancies arise from varying measurement protocols (e.g., shake-flask vs. HPLC methods). Standardize assays using ALOGPS-predicted parameters (water solubility = 0.039 g/L, logP = 4.12) and validate with GC-MS. Control temperature (20–25°C) and ionic strength to minimize experimental variability .

Q. How do solvent mixtures (e.g., ethanol/octyl acetate) impact reaction kinetics in biphasic systems?

Ethanol’s polarity (dielectric constant = 24.3) reduces octyl acetate’s partition coefficient in aqueous-organic systems. Use phase diagrams to optimize solvent ratios: ethanol >50% disrupts octyl acetate’s hydrophobic interactions, lowering extraction efficiency. For butyric acid recovery, octyl acetate outperforms ethanol due to higher selectivity (partition coefficient = 3.8 vs. 0.6) .

Q. What GC parameters ensure reproducibility in quantifying trace octyl acetate in environmental samples?

- Column : 10% SE-30 Chrom WHP (2 m length, 0.32 cm ID).

- Carrier gas : Nitrogen at 20 mL/min.

- Temperatures : Injector (220°C), detector (230°C). Calibrate with internal standards (e.g., decanoic acid) to correct for matrix effects. Coefficient of variation should be <15% across replicates .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.